molecular formula C14H8F4O B173048 2-Fluoro-5-(trifluoromethyl)benzophenone CAS No. 199292-40-5

2-Fluoro-5-(trifluoromethyl)benzophenone

Cat. No. B173048
M. Wt: 268.21 g/mol
InChI Key: SRXSIASKXYCRCC-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H8F4O and a molecular weight of 268.21 . It is also known by the IUPAC name 2-fluoro-5-(trifluoromethyl)phenylmethanone . The compound is typically stored at ambient temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-(trifluoromethyl)benzophenone is 1S/C14H8F4O/c15-12-7-6-10 (14 (16,17)18)8-11 (12)13 (19)9-4-2-1-3-5-9/h1-8H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)benzophenone is a liquid at ambient temperature . It has a molecular weight of 268.21 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and surface tension are not explicitly mentioned in the search results for this specific compound.

Scientific Research Applications

Synthesis and Properties

  • Polymer Development : 2-Fluoro-5-(trifluoromethyl)benzophenone derivatives were used in synthesizing high molecular weight poly(2,5-benzophenone) derivatives for proton exchange membranes. These polymers demonstrated high thermal stability and proton conductivity, indicating potential for high-performance materials (Ghassemi & Mcgrath, 2004).

Medical Imaging

  • Radiolabeling for Imaging : A study explored the synthesis of benzophenone-based compounds, including those with 2-fluoro-5-(trifluoromethyl) derivatives, for use in imaging technologies like PET and SPECT. These compounds are promising for comparative imaging studies (Li et al., 2003).

Pharmaceutical Research

  • Drug Precursor Synthesis : Research on 2-Fluoronopamorphine, a precursor derived from 2-Fluoro-5-(trifluoromethyl)benzophenone, indicated its utility in developing PET labeling precursors for dopamine D2 agonist ligands. This has implications for advanced pharmaceutical research (Søndergaard et al., 2005).

Chemical Synthesis

  • Cyclization Reactions : Studies have utilized 2-Fluoro-5-(trifluoromethyl)benzophenone derivatives in cyclization reactions to synthesize ring-fluorinated hetero- and carbocycles, showing the compound's role in facilitating complex chemical processes (Ichikawa et al., 2002).

Materials Science

  • Surface Modification : A study described the use of benzophenone derivatives, including 2-Fluoro-5-(trifluoromethyl) variants, for photochemical surface modification to generate microstructured fluorinated surfaces. This has potential applications in materials science and engineering (Jeyaprakash et al., 2004).

Fluorophore Synthesis

  • Enhancing Photostability : Research into the synthesis of fluorinated fluorophores, using derivatives of 2-Fluoro-5-(trifluoromethyl)benzophenone, demonstrated its role in enhancing photostability and improving spectroscopic properties, beneficial for various scientific applications (Woydziak et al., 2012).

Polymer Research

  • Polyimide Synthesis : 2-Fluoro-5-(trifluoromethyl)benzophenone derivatives were used in synthesizing soluble fluoro-polyimides with excellent thermal stability and low moisture absorption, showcasing their importance in advanced polymer research (Bu et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-12-7-6-10(14(16,17)18)8-11(12)13(19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXSIASKXYCRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341112
Record name 2-Fluoro-5-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)benzophenone

CAS RN

199292-40-5
Record name 2-Fluoro-5-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethyl)benzophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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